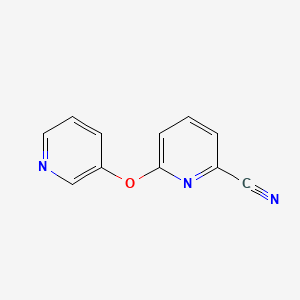![molecular formula C20H20N2O3 B6498383 N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952987-87-0](/img/structure/B6498383.png)
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in scientific research due to its unique chemical structure and potential applications. It is a synthetic compound with a molecular weight of 333.4 g/mol, and is composed of two aromatic rings connected by an oxazole ring. It is also known as N-2,5-dimethyl-5-(4-methoxyphenyl)-2-oxazol-3-ylacetamide, or DMOA for short.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been studied for its ability to act as an antioxidant, which could potentially be used in the treatment of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes, which could lead to new drug targets for the treatment of various diseases.
作用機序
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. The exact mechanism of action is still unclear, but it is believed to act by interfering with the cell membrane or by binding to certain proteins in the cell. It is also thought to have antioxidant properties, which could potentially be used in the treatment of certain diseases.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been studied for its potential to act as an antioxidant, which could potentially be used in the treatment of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes, which could lead to new drug targets for the treatment of various diseases.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of advantages and limitations for use in lab experiments. The advantages include its low cost and ease of synthesis, as well as its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. Additionally, its potential to act as an antioxidant and to inhibit the activity of certain enzymes could lead to new drug targets for the treatment of various diseases. The limitations include its lack of solubility in water, as well as its potential to cause irritation or other side effects when used in high concentrations.
将来の方向性
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of potential future directions for research. These include further investigation into its potential to inhibit the growth of certain bacteria, fungi, and cancer cells, as well as its potential to act as an antioxidant and to inhibit the activity of certain enzymes. Additionally, further research could be done into its potential to be used as a drug target for the treatment of various diseases, as well as its potential to be used in the development of new drugs. Finally, further research could be done into its potential to cause irritation or other side effects when used in high concentrations.
合成法
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be synthesized in the laboratory through a number of methods. The most common method is through the reaction of 2,5-dimethylphenyl isocyanate with 5-(4-methoxyphenyl)-1,2-oxazol-3-yl acetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-5-14(2)18(10-13)21-20(23)12-16-11-19(25-22-16)15-6-8-17(24-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXDLOCDZTYWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)
![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498332.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6498343.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498366.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498379.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498380.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498381.png)

![methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6498391.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)